

Application Note: AZ7550 Mesylate In Vitro Cell Proliferation Assay

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Compound of Interest		
Compound Name:	AZ7550 Mesylate	
Cat. No.:	B8069384	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

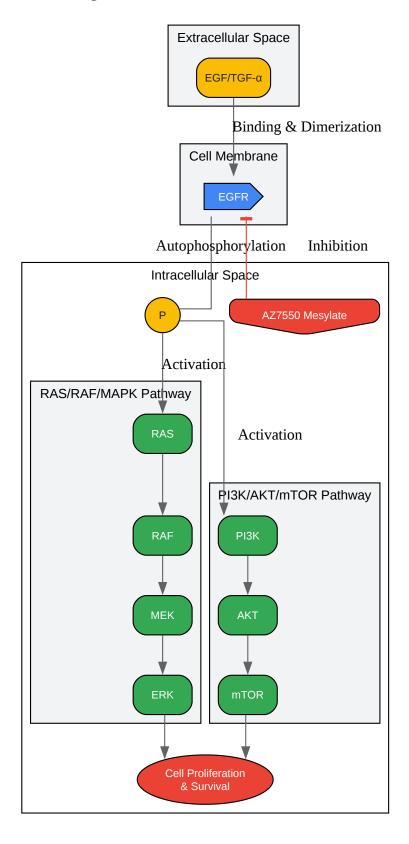
AZ7550 is an active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Osimertinib and its metabolites are potent and selective inhibitors of both EGFR-sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, which commonly arises in non-small cell lung cancer (NSCLC) patients after treatment with first- and second-generation EGFR TKIs.[2] AZ7550 exhibits a similar potency and selectivity profile to its parent compound, making it a crucial component in the overall therapeutic effect of Osimertinib.[1][2] This application note provides a detailed protocol for assessing the in vitro anti-proliferative activity of AZ7550 Mesylate using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Mechanism of Action

AZ7550, like Osimertinib, exerts its anti-cancer effects by irreversibly binding to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of mutant EGFR. This covalent bond blocks the downstream signaling pathways that are critical for cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways. By selectively targeting mutant forms of EGFR over wild-type, AZ7550 minimizes off-target effects, leading to a more favorable therapeutic window.



Signaling Pathway



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Caption: EGFR signaling pathway and the inhibitory action of AZ7550 Mesylate.

Data Presentation

The anti-proliferative activity of **AZ7550 Mesylate** was evaluated against a panel of human non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values were determined after a 72-hour incubation period.

Cell Line	EGFR Mutation Status	IC50 (nM)	GI50 (nM)
PC9	Activating Mutant (AM)	26	15
H1975	Double Mutant (DM)	45	19
LoVo	Wild Type (WT)	786	-
Calu3	Wild Type (WT)	-	537

Data synthesized from publicly available information.[1]

Experimental Protocols Materials and Reagents

- AZ7550 Mesylate
- Dimethyl sulfoxide (DMSO)
- NSCLC cell lines (e.g., PC9, H1975, LoVo, Calu3)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- 96-well flat-bottom plates
- Multichannel pipette
- Microplate reader

Experimental Workflow



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Caption: Workflow for the in vitro cell proliferation assay.

Detailed Protocol

- 1. Preparation of **AZ7550 Mesylate** Stock Solution: a. Dissolve **AZ7550 Mesylate** in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. c. Prepare fresh serial dilutions of **AZ7550 Mesylate** in complete growth medium just before use.
- 2. Cell Seeding: a. Culture NSCLC cells in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO2. b. When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA. c. Resuspend the cells in fresh complete growth medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 5,000-







10,000 cells per well in 100 μ L of medium. e. Incubate the plate overnight to allow the cells to attach.

- 3. Cell Treatment: a. Prepare a series of dilutions of **AZ7550 Mesylate** in complete growth medium at 2X the final desired concentrations. b. Remove the medium from the wells and add $100~\mu L$ of the diluted **AZ7550 Mesylate** solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control. c. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- 4. MTT Assay: a. After the incubation period, add 20 μ L of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 μ L of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
- 5. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell proliferation, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This protocol provides a reliable and reproducible method for evaluating the in vitro anti-proliferative effects of **AZ7550 Mesylate** on NSCLC cell lines. The MTT assay is a robust tool for determining the potency of anti-cancer compounds and can be adapted for high-throughput screening. The data generated from this assay can provide valuable insights into the mechanism of action of AZ7550 and its potential as a therapeutic agent.



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